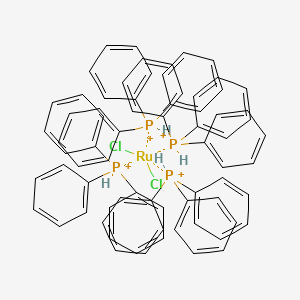

Dichlororuthenium;triphenylphosphanium

Description

Overview of Transition Metal Catalysis and Ruthenium's Role in Organic Transformations

Transition metal catalysis is a foundational pillar of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. researchgate.net These metals, characterized by their partially filled d-orbitals, can readily coordinate to organic molecules, activating them for a variety of transformations. Ruthenium, a member of the platinum group, is a particularly versatile transition metal in catalysis. numberanalytics.com Its ability to exist in a wide range of oxidation states, from -2 to +8, allows it to participate in diverse catalytic cycles. researchgate.net

Ruthenium-catalyzed reactions have become indispensable tools for chemists, facilitating transformations such as hydrogenation, oxidation, metathesis, and carbon-carbon bond formation. wikipedia.orgnumberanalytics.com The significance of ruthenium in modern organic synthesis is underscored by its application in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Ruthenium catalysts are known for their high efficiency, often operating under mild reaction conditions, which contributes to more sustainable and environmentally friendly chemical processes. numberanalytics.comnumberanalytics.com

Significance of Phosphine (B1218219) Ligands in Ruthenium Catalysis

The reactivity and selectivity of a transition metal catalyst are profoundly influenced by the ligands coordinated to the metal center. Phosphine ligands (PR₃) are among the most important and widely used ligands in ruthenium catalysis. researchgate.net Their significance stems from their unique ability to modulate the steric and electronic properties of the metal complex. dntb.gov.ua

The electronic properties of phosphine ligands can be fine-tuned by varying the substituents (R groups) on the phosphorus atom. Electron-donating groups increase the electron density on the ruthenium center, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic. This tunability allows for the optimization of catalyst performance for specific reactions. dntb.gov.ua

Steric bulk is another critical factor. Large, bulky phosphine ligands can create a sterically demanding environment around the metal center, which can influence the regioselectivity and stereoselectivity of a reaction. ucsd.edu This control is crucial in asymmetric synthesis, where the formation of a single enantiomer of a chiral molecule is desired. Triphenylphosphine (B44618) (PPh₃), the ligand in the subject compound, is a moderately bulky and electronically versatile ligand that has proven effective in a vast array of catalytic applications. wikipedia.org

Historical Context of Dichlororuthenium;triphenylphosphanium Complexes

The application of ruthenium in catalysis began to gain significant traction in the latter half of the 20th century, moving beyond its initial uses in hydrogenation reactions. numberanalytics.com The synthesis of Dichlorotris(triphenylphosphine)ruthenium(II), often abbreviated as RuCl₂(PPh₃)₃, was a landmark development. The complex is prepared by the reaction of hydrated ruthenium trichloride (B1173362) with an excess of triphenylphosphine in a solvent like methanol (B129727). wikipedia.org

This chocolate-brown, air-sensitive solid quickly became one of the most widely used ruthenium catalysts and precursors. wikipedia.orgfairfield.edu Its discovery opened the door to a wide range of new catalytic transformations. Early work focused on its exceptional ability to catalyze the hydrogenation of alkenes and alkynes with high efficiency and selectivity. numberanalytics.comwikipedia.org Over time, its utility expanded dramatically, establishing it as a workhorse catalyst in organic synthesis.

Scope and Relevance of this compound in Contemporary Research

Despite being a well-established complex, Dichlorotris(triphenylphosphine)ruthenium(II) continues to be highly relevant in contemporary research. Its versatility as a precatalyst allows it to be used in a multitude of organic transformations. wikipedia.org A precatalyst is a stable complex that is converted into the active catalytic species under the reaction conditions.

The compound serves as a key starting material for the synthesis of other important ruthenium catalysts, including the Nobel Prize-winning Grubbs' catalysts for olefin metathesis. wikipedia.org Its direct applications are extensive and continue to be explored. It is known to facilitate oxidations, reductions, cross-coupling reactions, cyclizations, and isomerizations. wikipedia.org For instance, it catalyzes the oxidation of alcohols to aldehydes or ketones and the N-alkylation of amines with alcohols through a "borrowing hydrogen" mechanism. wikipedia.org

Recent research continues to uncover new applications and mechanistic insights. Studies have explored its role in C-H activation, hydroarylation reactions, and the decomposition of formic acid for hydrogen storage. wikipedia.orgrsc.org There is also ongoing debate and research into the nature of the true catalytic species, with some studies suggesting that under certain conditions, particularly in the presence of alcohol donors at high temperatures, RuCl₂(PPh₃)₃ may be reduced to form ruthenium(0) nanoparticles which are the actual catalysts. rsc.org This ongoing investigation highlights the complex's enduring importance and the dynamic nature of catalytic research.

Properties of Dichlorotris(triphenylphosphine)ruthenium(II)

| Property | Value |

| Chemical Formula | C₅₄H₄₅Cl₂P₃Ru |

| Molar Mass | 958.83 g/mol |

| Appearance | Chocolate brown / Black crystals |

| Melting Point | 133 °C |

| Coordination Geometry | Distorted square pyramidal / Octahedral |

| Solubility | Soluble in organic solvents like benzene (B151609) |

Data sourced from Wikipedia. wikipedia.org

Selected Catalytic Applications of RuCl₂(PPh₃)₃

| Reaction Type | Substrate | Product | Reference |

| Hydrogenation | Alkenes, Alkynes | Alkanes | numberanalytics.comwikipedia.org |

| Oxidation | Secondary Alcohols | Ketones | wikipedia.orgias.ac.in |

| Transfer Hydrogenation | Ketones | Secondary Alcohols | fairfield.eduresearchgate.net |

| N-Alkylation | Amines + Alcohols | N-Alkylated Amines | wikipedia.org |

| Kharasch Addition | Alkenes + Chlorocarbons | Adducts | wikipedia.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C72H64Cl2P4Ru+4 |

|---|---|

Molecular Weight |

1225.1 g/mol |

IUPAC Name |

dichlororuthenium;triphenylphosphanium |

InChI |

InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p+2 |

InChI Key |

OIWNHEPSSHYXTG-UHFFFAOYSA-P |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |

Origin of Product |

United States |

Ligand Design and Stereochemistry in Dichlororuthenium Phosphine Catalysts

Influence of Triphenylphosphine (B44618) as a Ligand on Ruthenium Catalytic Performance

Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], stands as a cornerstone precursor in the field of homogeneous catalysis. sigmaaldrich.comub.edu Its versatility stems from the unique properties imparted by the triphenylphosphine (PPh₃) ligands. These bulky phosphine (B1218219) ligands play a crucial role in stabilizing the ruthenium center and enhancing its solubility in common organic solvents. However, their most critical function in catalysis is their ability to dissociate in solution, creating a vacant coordination site on the ruthenium atom, which is essential for substrate binding and activation. ub.edu

The balance between ligand association and dissociation is fundamental to the catalytic cycle. youtube.com The Ru-P bond is strong enough to provide stability, yet labile enough to permit ligand exchange with reactant molecules. This characteristic makes [RuCl₂(PPh₃)₃] an effective precatalyst for a wide array of chemical transformations. wikipedia.orgua.es These include hydrogenations, oxidations, cross-couplings, isomerizations, and cyclizations. wikipedia.org For instance, it efficiently catalyzes the hydrogenation of alkenes, ketones, and nitro compounds, as well as the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology. wikipedia.org

The catalytic activity is not solely dependent on dissociation. The electronic nature of the PPh₃ ligand, a moderate σ-donor and π-acceptor, modulates the electron density at the ruthenium center, influencing its reactivity. The steric bulk of the three PPh₃ ligands also plays a significant role, directing the approach of substrates and influencing the selectivity of certain reactions. This combination of steric and electronic factors makes [RuCl₂(PPh₃)₃] a remarkably versatile and widely studied catalyst. ua.es

| Catalytic Reaction | Substrate Type | Product Type | Reference |

| Hydrogenation | Alkenes, Ketones, Imines | Alkanes, Alcohols, Amines | wikipedia.org |

| Oxidation | Alcohols, Alkanes | Aldehydes, Ketones, t-Alcohols | wikipedia.org |

| Cross-Coupling | Alcohols | C-C Bond Formation | sigmaaldrich.comwikipedia.org |

| Isomerization | Allylamines | Z-Enamines | ua.es |

| Radical Cyclization | Alkenyl Trichloroacetamides | γ- and δ-Lactams | ub.eduua.es |

A summary of key catalytic transformations facilitated by Dichlorotris(triphenylphosphine)ruthenium(II).

Rational Design of Ancillary Ligands for Ruthenium Catalysis

While triphenylphosphine is a highly effective ligand, the quest for catalysts with enhanced activity, selectivity, and stability has driven the development of a vast array of ancillary ligands. The rational design of these ligands involves systematically modifying their electronic and steric properties to fine-tune the performance of the ruthenium catalyst for specific applications. acs.orgresearchgate.net The electronic effect of the coligand has been shown to be a primary controller of catalytic efficiency. acs.org For example, in aerobic alcohol oxidation, ruthenium complexes with strong π-acceptor ancillary ligands exhibit significantly higher efficiency compared to those with electron-donating ligands. acs.org

Chelating ligands, which bind to the metal center through two or more donor atoms, offer a powerful strategy for enhancing catalyst stability and controlling reactivity. The chelate effect, an entropically favored process, results in the formation of highly stable metallacycles.

Pincer ligands are a prominent class of chelating ligands that typically bind to a metal in a meridional, tridentate fashion. researchgate.net This coordination mode imparts exceptional stability to the resulting complex. hbni.ac.in Ruthenium pincer complexes (RPCs) exhibit a unique balance of stability and reactivity, making them highly effective catalysts for a wide range of organic transformations, often with high efficiency and selectivity. researchgate.net The rigid framework of pincer ligands allows for precise control over the coordination sphere of the ruthenium center. hbni.ac.in Hemilabile pincer ligands, which contain both strong and weak donor groups, provide flexible coordination modes that can significantly influence catalytic efficiency by opening a coordination site during the catalytic cycle. rsc.org

| Pincer Ligand Type | Donor Atoms | Key Feature | Catalytic Application Example | Reference |

| NNN | Nitrogen, Nitrogen, Nitrogen | Strong σ-donation | Transfer Hydrogenation | nih.gov |

| PNP | Phosphorus, Nitrogen, Phosphorus | Tunable electronic/steric properties | Ester Hydrogenation | researchgate.net |

| NCN | Nitrogen, Carbon, Nitrogen | Strong Ru-C bond, high stability | Transfer Hydrogenation | rsc.org |

Examples of pincer ligand types and their applications in ruthenium catalysis.

Cyclopentadienyl (Cp) and its derivatives represent another critical class of ancillary ligands. Often used in half-sandwich complexes, the Cp ligand is a facial ligand that occupies three coordination sites. nih.gov However, Cp-based ruthenium complexes can exhibit slow ligand exchange rates, which may necessitate harsh reaction conditions. nih.gov Recent research has explored phenoxo ligands as isolobal alternatives to Cp. These ligands can also engage in η⁵ coordination and have been shown to facilitate significantly faster arene exchange rates, enabling reactions under milder conditions. nih.gov

Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. The key to this selectivity lies in the use of chiral ligands that create a chiral environment around the metal center. nih.gov The design of effective chiral ligands is a central challenge in catalysis.

For a long time, C₂-symmetric ligands, which possess a twofold axis of rotational symmetry, dominated the field. nih.govscispace.com This symmetry simplifies the analysis of potential substrate-catalyst interactions by reducing the number of possible diastereomeric transition states. However, more recently, non-symmetrical modular ligands, such as P,N-ligands (e.g., phosphinooxazolines or PHOX), have emerged as a highly successful class. nih.govresearchgate.net The modular nature of these ligands allows for the independent tuning of different ligand components (the phosphine group and the oxazoline (B21484) ring), facilitating rapid optimization for a specific catalytic transformation. researchgate.net These P,N-ligands have often outperformed traditional P,P- or N,N-ligands in various metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and enantioselective Heck reactions. scispace.com Cationic iridium and ruthenium complexes with chiral P,N-ligands have proven to be efficient catalysts for the enantioselective hydrogenation of olefins. researchgate.net

The development of new chiral catalysts often involves a combination of rational design based on mechanistic understanding and empirical screening of ligand libraries. nih.gov

Ligand Exchange and Dissociation Processes in Dichlororuthenium-Phosphine Systems

Ligand exchange and dissociation are elementary steps in virtually all homogeneous catalytic cycles. youtube.com For a dichlororuthenium-phosphine precatalyst to become active, a ligand (often a phosphine or a solvent molecule) must first dissociate to create an open coordination site for the substrate to bind. The mechanism of this substitution can range from purely dissociative (where the outgoing ligand leaves first, creating an intermediate) to associative (where the incoming ligand binds first). youtube.com

In many ruthenium-phosphine systems, particularly sterically crowded ones, the substitution mechanism is dissociative. uvic.ca For example, studies on [Ru(η⁵-indenyl)(NCPh)(PPh₃)₂]⁺ have shown that the substitution of the benzonitrile (B105546) ligand by a phosphine proceeds via a dissociative pathway, where the rate is dependent on the loss of the outgoing ligand, not the concentration of the incoming one. uvic.ca

The lability of a ligand is influenced by both steric and electronic factors. Steric congestion around the metal center can promote ligand dissociation. nih.gov For instance, in certain Ru(II) polypyridyl complexes, significant steric strain between a bulky triphenylphosphine ligand and other ligands in the coordination sphere can lead to photoinduced dissociation of the PPh₃ ligand. nih.gov This steric pressure is evident in distorted bond angles within the complex. nih.gov Competition experiments have shown that the relative binding strengths of different phosphines can be ranked, and that substrate phosphines may out-compete product phosphines for coordination to the ruthenium center, which has important implications for catalyst speciation and potential inhibition during a reaction. uvic.ca

Catalytic Applications of Dichlororuthenium;triphenylphosphanium Complexes

Hydrogenation Reactions Catalyzed by Dichlororuthenium;triphenylphosphanium and its Derivatives

Ruthenium complexes derived from or related to this compound are powerful catalysts for hydrogenation and related hydrogen transfer reactions. These processes are fundamental for the reduction of unsaturated functional groups. RuCl₂(PPh₃)₃ itself is an effective precatalyst for the hydrogenation of a variety of substrates including alkenes, nitro compounds, ketones, and imines. wikipedia.org

The asymmetric hydrogenation of unsaturated bonds (where X can be C, O, or N) is a critical method for synthesizing chiral molecules. While RuCl₂(PPh₃)₃ is not inherently chiral, it serves as a common precursor for developing chiral catalysts by replacing the triphenylphosphine (B44618) ligands with chiral phosphine (B1218219) ligands. These modified ruthenium catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of various prochiral substrates.

Recent research has focused on the Ru-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones, leading to the synthesis of chiral α-substituted secondary alcohols with high diastereo- and enantioselectivities. rsc.org Mechanistic studies suggest that these reactions can proceed through a dynamic kinetic resolution process, where the final stereochemistry is controlled during the asymmetric hydrogenation of an intermediate ketone. rsc.org Similarly, the asymmetric hydrogenation of α,β-unsaturated γ-lactams has been achieved using chiral ruthenocenyl phosphine-oxazoline ligands, yielding chiral β-substituted γ-lactams with excellent enantioselectivities (up to 99% ee). acs.org

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation

| Substrate Class | Catalyst System | Product Type | Selectivity Achieved |

|---|---|---|---|

| α,β-Unsaturated Ketones | Ru-based catalyst with chiral ligands | Chiral α-substituted secondary alcohols | up to >99:1 dr, 98% ee rsc.org |

Transfer hydrogenation is an alternative reduction method that uses hydrogen donor molecules, such as isopropanol (B130326) or formic acid, instead of gaseous hydrogen. nih.govdiva-portal.org This technique is often considered safer and more convenient for laboratory-scale synthesis. Ruthenium complexes are particularly effective catalysts for these transformations. nih.govresearchgate.net

The process involves the catalyst transferring hydrogen from the donor to the substrate, such as a ketone or imine, to yield the corresponding alcohol or amine. diva-portal.org Ruthenium-catalyzed transfer hydrogenation can be coupled with C-C bond-forming reactions, enabling carbonyl addition directly from either an alcohol or aldehyde without the need for stoichiometric organometallic reagents. nih.gov For instance, the reductive coupling of allenes with aldehydes using isopropanol as the hydrogen source can efficiently produce homoallylic alcohols. nih.gov The development of new ruthenium complexes, sometimes inspired by the active sites of enzymes like [Fe]-hydrogenase, has led to highly active catalysts for the transfer hydrogenation of ketones, achieving high turnover frequencies. nih.govacs.org

Table 2: Research Findings in Ruthenium-Mediated Transfer Hydrogenation

| Catalyst Precursor | Hydrogen Donor | Substrate | Product | Key Finding |

|---|---|---|---|---|

| RuCl₂(PPh₃)₃ derived complexes | Isopropanol | Ketones | Secondary Alcohols | Efficient reduction under mild conditions. researchgate.netnih.gov |

| RuH₂(CO)(PPh₃)₃ derived complexes | Isopropanol / Formic acid | Aldehydes + π-unsaturated reactants | Carbonyl addition products | Enables C-C bond formation coupled with reduction. nih.gov |

Olefin Metathesis and Related Transformations Utilizing Ruthenium Catalysts

Dichlorotris(triphenylphosphine)ruthenium(II) is a key precursor to the Nobel Prize-winning Grubbs catalysts, which are central to olefin metathesis. wikipedia.org Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. Ruthenium-based catalysts are favored for their remarkable functional group tolerance and stability in air and moisture, which sets them apart from earlier molybdenum and tungsten catalysts. nih.govrsc.org

The catalytic cycle, as described by the Chauvin mechanism, is initiated by the formation of a 14-electron Ru-alkylidene intermediate. nih.gov This active species reacts with an olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate, which then cleaves to release a new olefin and regenerate the Ru-alkylidene. This process enables a variety of transformations, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.govmdpi.com The development of Hoveyda-Grubbs type catalysts has further expanded the scope of these reactions, including applications in aqueous media and biological systems. mdpi.com

Table 3: Representative Olefin Metathesis Transformation

| Reaction Type | Catalyst | Substrate | Product | Application |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (derived from Ru precursors) | Acyclic Diene | Cyclic Alkene | Synthesis of cyclic compounds nih.gov |

C-H Bond Activation and Functionalization via Ruthenium Catalysis

Ruthenium-catalyzed C-H bond activation has become a transformative strategy for constructing complex organic molecules in a more atom- and step-economical manner. mdpi.com This approach allows for the direct conversion of ubiquitous but generally inert C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity. mdpi.comresearchgate.net Ruthenium(II) catalysts are particularly prominent in this field. mdpi.com

A common strategy to control the regioselectivity of C-H activation is the use of a directing group. This functional group, present on the substrate, coordinates to the ruthenium center and positions it to selectively activate a specific C-H bond, typically in the ortho position, via the formation of a cyclometalated intermediate. rsc.orgrsc.org

This methodology has been successfully applied to the ortho-alkylation and arylation of aromatic compounds bearing directing groups such as ketones, amides, and esters. mdpi.comrsc.org For example, the ruthenium-catalyzed ortho-alkylation of aromatic amides with α,β-unsaturated ketones has been achieved using a removable 8-aminoquinoline (B160924) directing group. rsc.org This chelation-assisted strategy enables the direct and selective formation of a C-C bond at the ortho position. rsc.org In some cases, ruthenium catalysis can achieve dual C-H functionalization at both the ortho and meta positions in a single reaction. nih.gov

Table 4: Examples of Ruthenium-Catalyzed Ortho-Selective C-H Functionalization

| Substrate | Directing Group | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Aromatic Amide | 8-aminoquinoline | α,β-Unsaturated Ketone | [RuCl₂(p-cymene)]₂ | ortho-Alkylated Aromatic Amide rsc.org |

| Functional Arene | Pyridine (B92270), Pyrazole, etc. | Aryl Halide | Ru(II)-PPh₃ | ortho-Arylated Arene acs.org |

The high functional group tolerance and specific reactivity of ruthenium catalysts have enabled their use in complex biological environments, a field known as bioorthogonal chemistry. nih.gov Ruthenium-catalyzed reactions can proceed in aqueous media without interfering with native biological processes. nih.gov

A significant application is the late-stage diversification of peptides and amino acids through selective C-H activation. nih.govlookchem.com Versatile ruthenium(II) carboxylate catalysts can perform chemo-selective C-H arylation on amino acid residues like tryptophan, under racemization-free conditions. nih.govresearchgate.net This strategy allows for the direct attachment of functional molecules, such as fluorescent labels or other peptides, onto complex biomolecules. nih.govlookchem.com This method provides a powerful tool for creating artificial peptides and probing biological systems. nih.govlookchem.com Furthermore, ruthenium catalysts encapsulated in nanoparticles can act as "nanozymes" to uncage therapeutic agents from their protected pro-drug forms directly within living cells. nih.gov

Table 5: Bioorthogonal Applications of Ruthenium Catalysis

| Application | Catalyst System | Substrate | Transformation | Outcome |

|---|---|---|---|---|

| Peptide Labeling | Ruthenium(II) Carboxylate | Tryptophan-containing peptide | C-H Arylation | Site-selective attachment of a fluorescent tag nih.govlookchem.com |

| Peptide Ligation | Ruthenium(II) Catalysis | Two distinct peptides | Twofold C-H Arylation | Direct synthesis of complex artificial peptides lookchem.com |

Hydroamination and Hydroalkoxylation Reactions with this compound Derivatives

The addition of N-H and O-H bonds across carbon-carbon multiple bonds, known as hydroamination and hydroalkoxylation respectively, represents a highly atom-economical method for synthesizing amines and ethers. Ruthenium complexes, particularly those containing triphenylphosphine ligands, have been explored as catalysts for these transformations.

Ruthenium-catalyzed hydroamination has been shown to be an effective method for the synthesis of amines. Specifically, derivatives of this compound can catalyze the direct Markovnikov hydroamination of terminal alkenes. This process allows for the addition of an amine to an alkene with high regioselectivity, yielding the branched product. Unactivated terminal alkenes, which are typically less reactive, can undergo hydroamination in the presence of these ruthenium catalysts, often using an ammonia (B1221849) surrogate like 2-aminopyridine. researchgate.net The reaction proceeds efficiently without requiring a large excess of the alkene substrate.

A related transformation is reductive amination, where a carbonyl compound reacts with ammonia in the presence of a reducing agent (like H₂) to form an amine. Dichlorotris(triphenylphosphine)ruthenium(II) has been identified as a catalyst for this process, enabling the synthesis of a wide range of primary amines from various ketones and aldehydes. researchgate.net

Table 1: Examples of Ruthenium-Catalyzed Amination Reactions This table is representative of ruthenium-catalyzed amination reactions and may not exclusively feature this compound as the catalyst in all cited examples.

| Substrate | Amine Source | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|---|

| Various Ketones/Aldehydes | NH₃ / H₂ | RuCl₂(PPh₃)₃-based | Primary Amines | Up to 99 |

| Unactivated Terminal Alkenes | 2-Aminopyridine | Ruthenium Tris-phosphine | Markovnikov Amine | Good |

| Acetophenone | NH₃ / H₂ | Co-Ph@SiO₂(900) | 1-Phenylethanamine | >99 |

In contrast to hydroamination, the direct intermolecular hydroalkoxylation of unactivated alkenes catalyzed specifically by this compound complexes is not extensively documented in scientific literature. While ruthenium catalysts are known to facilitate various transformations involving alcohols, such as the isomerization of allylic alcohols to ketones and the dehydrogenation of alcohols, the direct addition of an alcohol's O-H bond across a simple alkene C=C bond using this specific catalyst system appears to be a less explored area of research.

Other Organic Transformations Catalyzed by this compound Systems

Beyond the reactions discussed, this compound and its derivatives are versatile catalysts for a range of other important organic transformations.

The synthesis of fluoroalkenyl arenes is of significant interest due to the unique properties imparted by the fluorine atom in medicinal and materials chemistry. Ruthenium(II) catalysis has been successfully applied to the α-fluoroalkenylation of arenes. rsc.org This transformation utilizes gem-difluorostyrenes as the olefinating reagent and proceeds via a C-H bond activation and subsequent C-F bond cleavage. rsc.org While not exclusively using dichlorotris(triphenylphosphine)ruthenium(II), these reactions are effectively catalyzed by Ru(II) precursors like [Ru(p-cymene)Cl₂]₂ in combination with phosphine ligands. The process demonstrates broad substrate compatibility and provides access to 1,2-diaryl-substituted monofluoroalkenes with high levels of regio- and stereoselectivity. rsc.org

Another related transformation is the Ru(II)-catalyzed ortho-C-H hydroxyfluoroalkylation of arenes, which employs readily available fluorinated alcohols as the reacting partner, offering a direct method to introduce hydroxyfluoroalkyl moieties onto an aromatic ring. nih.gov

Table 2: Examples of Ru(II)-Catalyzed Fluoroalkenylation of Arenes This table illustrates the scope of the Ru(II)-catalyzed α-fluoroalkenylation of N-acetylindoles with a gem-difluorostyrene derivative.

| Arene Substrate | Olefinating Reagent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| N-Acetylindole | 1-(2,2-difluorovinyl)-4-methylbenzene | [Ru(p-cymene)Cl₂]₂ / PPh₃ | 1-acetyl-2-(2-(4-tolyl)-1-fluorovinyl)-1H-indole | 85 |

| N-Acetyl-5-methoxyindole | 1-(2,2-difluorovinyl)-4-methylbenzene | [Ru(p-cymene)Cl₂]₂ / PPh₃ | 1-acetyl-5-methoxy-2-(2-(4-tolyl)-1-fluorovinyl)-1H-indole | 90 |

| N-Acetyl-5-chloroindole | 1-(2,2-difluorovinyl)-4-methylbenzene | [Ru(p-cymene)Cl₂]₂ / PPh₃ | 1-acetyl-5-chloro-2-(2-(4-tolyl)-1-fluorovinyl)-1H-indole | 78 |

The utilization of carbon dioxide (CO₂) as a C1 building block in organic synthesis is a key goal in green chemistry. However, the direct carboxylation of organic substrates, such as aryl halides, using CO₂ catalyzed specifically by this compound complexes is not a widely reported transformation. While the interaction of RuCl₂(PPh₃)₃ with CO₂ has been noted to produce active species for other reactions like hydrogenation, its application in forming new C-C bonds via carboxylation is not well-established. researchgate.net Catalytic carboxylation of aryl halides is more commonly achieved with other transition metals like nickel and palladium, although triphenylphosphine may be employed as a ligand in those systems. nih.gov

Similarly, decarboxylative cross-coupling reactions, where a carboxylic acid is coupled with another molecule with the concurrent loss of CO₂, represent a powerful synthetic strategy. These reactions avoid the need for pre-formed organometallic reagents. However, the use of this compound as a catalyst for these specific transformations is not prominently featured in the chemical literature. While ruthenium can catalyze C-H arylation of aromatic carboxylic acids, this reaction proceeds without the loss of the carboxyl group. nih.gov Decarboxylative Heck-type reactions and other similar cross-couplings are more typically catalyzed by palladium or iridium complexes. organic-chemistry.orgnih.gov

Mechanistic Investigations of Dichlororuthenium;triphenylphosphanium Catalysis

Elucidation of Catalytic Cycles and Intermediates

The catalytic activity of dichlororuthenium;triphenylphosphanium complexes is characterized by the metal center's ability to cycle through different oxidation states and coordination environments, facilitating the transformation of substrates.

While many catalytic processes involving this compound proceed through a Ru(II) manifold, certain transformations, particularly those involving reductive processes, are proposed to involve a Ru(II)/Ru(0) catalytic cycle. A generalized scheme for such a cycle, for instance in hydrogenation reactions, can be conceptualized as follows:

Activation of the Precatalyst: The initial Ru(II) complex, typically [RuCl₂(PPh₃)₃], undergoes a transformation to generate a catalytically active species. This often involves the dissociation of a triphenylphosphine (B44618) ligand and/or a chloride ion.

Oxidative Addition: The active Ru(II) species reacts with a substrate, such as dihydrogen (H₂), in an oxidative addition step. This leads to the formation of a dihydrido-ruthenium(IV) intermediate, which can then be reduced to a Ru(II) hydride. Alternatively, some proposals suggest a two-electron reduction of the Ru(II) precatalyst to a Ru(0) species.

Substrate Coordination: The unsaturated substrate, for example, an alkene, coordinates to the ruthenium center.

Insertion: The coordinated substrate inserts into a ruthenium-hydride bond, forming a ruthenium-alkyl intermediate.

Reductive Elimination: The final product is formed through reductive elimination from the ruthenium center, which regenerates a Ru(0) or Ru(II) species that can re-enter the catalytic cycle.

It is important to note that the specific steps and the oxidation states of the ruthenium intermediates can vary significantly depending on the reaction conditions, the nature of the substrate, and the ligands involved.

The transient and often highly reactive nature of catalytic intermediates makes their experimental detection challenging. Consequently, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction pathways involving dichlororuthenium-phosphine systems. mdpi.comresearchgate.net

DFT calculations allow for the theoretical modeling of the potential energy surface of a reaction, enabling the identification and characterization of local minima, which correspond to intermediates, and saddle points, which represent transition states. researchgate.net These calculations provide valuable insights into the geometry, electronic structure, and relative energies of these transient species.

For instance, in the context of hydrogenation reactions catalyzed by Ru(II)-phosphine complexes, DFT studies have been employed to:

Determine the energetics of ligand dissociation from the precatalyst.

Model the transition state for the oxidative addition of hydrogen.

Characterize the structure of ruthenium-hydride and ruthenium-alkyl intermediates.

Calculate the energy barrier for the final reductive elimination step.

These computational investigations have been instrumental in corroborating proposed mechanisms and in providing a deeper, molecular-level understanding of the catalytic process. mdpi.com

Understanding Ligand Dynamics and their Influence on Reaction Pathways

The triphenylphosphine ligands in this compound complexes are not merely spectators but play a crucial role in shaping the catalytic activity and selectivity. The lability and dynamic behavior of these phosphine (B1218219) ligands are key factors that influence the course of a catalytic reaction.

The dissociation of one or more triphenylphosphine ligands from the ruthenium center is often a prerequisite for the creation of a vacant coordination site, which is necessary for substrate binding. The ease of this dissociation is influenced by several factors, including the steric bulk of the phosphine and the electronic properties of the metal center. The dynamic equilibrium between coordinated and dissociated phosphine ligands can therefore control the concentration of the active catalytic species.

Furthermore, the exchange of triphenylphosphine with other ligands present in the reaction mixture can lead to the in situ formation of new catalytic species with different reactivity and selectivity profiles. This dynamic ligand exchange adds another layer of complexity to the catalytic system but also offers opportunities for catalyst modification and optimization.

Stereochemical Control and Selectivity Mechanisms in Asymmetric Dichlororuthenium Catalysis

A significant area of research in dichlororuthenium catalysis is the development of asymmetric transformations, where a chiral catalyst is used to produce an excess of one enantiomer of a chiral product. In the context of this compound-based systems, this is typically achieved by replacing the achiral triphenylphosphine ligands with chiral phosphine ligands. nih.gov

The mechanism of stereochemical control in these reactions relies on the creation of a chiral environment around the ruthenium metal center by the chiral phosphine ligands. This chiral pocket dictates the preferred orientation of the prochiral substrate as it coordinates to the metal. The subsequent catalytic transformation, such as a hydrogenation or a carbon-carbon bond-forming reaction, then proceeds with a facial selectivity, leading to the preferential formation of one enantiomer of the product.

The degree of enantioselectivity is highly dependent on the structure of the chiral phosphine ligand. Factors such as the location and nature of the stereogenic centers, the conformational rigidity of the ligand backbone, and the electronic properties of the phosphine all play a crucial role in determining the efficiency of the stereochemical induction. The development of new and more effective chiral phosphine ligands is an ongoing effort in the field of asymmetric catalysis. nih.gov

Active Species Identification in Dichlororuthenium-Based Catalytic Processes

In many catalytic reactions, the initially introduced this compound complex, such as [RuCl₂(PPh₃)₃], is a precatalyst that is converted into the true active catalytic species under the reaction conditions. The identification of these active species is a critical step in understanding the reaction mechanism.

For hydrogenation and transfer hydrogenation reactions, it is widely accepted that ruthenium-hydride species are the active catalysts. rsc.org For example, in the presence of a hydrogen source (e.g., H₂ or isopropanol), [RuCl₂(PPh₃)₃] can be converted into various ruthenium-hydride complexes. The formation of these active hydrides often involves the displacement of chloride and/or phosphine ligands.

Mechanistic investigations have revealed the in situ formation of silylated phosphine-ruthenium hydride species as the active catalyst in certain hydroboration reactions. rsc.org The specific nature of the active species can be influenced by the solvent, the presence of additives (such as bases), and the reaction temperature. A combination of experimental techniques, including in situ spectroscopy (e.g., NMR and IR), and computational studies is often employed to identify and characterize these elusive but all-important active species.

Computational and Theoretical Studies of Dichlororuthenium;triphenylphosphanium Complexes

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful method for investigating the reaction pathways of ruthenium-phosphine catalysts. These calculations provide a molecular-level understanding of complex transformations, mapping out the energetic landscapes of catalytic cycles and ligand substitution processes.

One key area of investigation has been the mechanism of ligand substitution, which is often the initial step in activating catalyst precursors like [RuCl2(PPh3)3]. researchgate.net DFT studies have been employed to explore the equilibrium structures and energetics for the substitution of a triphenylphosphine (B44618) (PPh3) ligand by other molecules, such as piperidine (B6355638). researchgate.net By computing the energies of reactants, intermediates, products, and transition states, researchers can map out the most plausible reaction pathways. researchgate.net

For instance, in the substitution of a PPh3 ligand in [RuCl2(PPh3)3] by a piperidine molecule, DFT calculations have been used to compare different potential mechanisms. researchgate.net These include pathways involving dimerization, a dissociative mechanism (where a PPh3 ligand leaves first), and an associative/elimination mechanism (where the new ligand adds before the PPh3 ligand departs). researchgate.net

By calculating the relative free energies of all species along a proposed reaction coordinate, DFT can generate detailed energetic profiles. These profiles are crucial for identifying the most energetically favorable catalytic pathway and pinpointing the rate-determining step (RDS), which is the step with the highest energy barrier.

In the case of the substitution of PPh3 by piperidine in the [RuCl2(PPh3)3] complex, computational studies have compared the energetic profiles of three potential pathways. researchgate.net The results indicate that the pathway involving the initial association of the incoming piperidine molecule, followed by the elimination of a PPh3 unit, is the one with the lowest energy, making it the most favorable mechanism. researchgate.netcapes.gov.br

The table below summarizes the calculated energies for the different substitution pathways, illustrating how DFT can be used to distinguish between mechanistic possibilities. researchgate.net

| Substitution Pathway | Intermediate/Product | Relative Energy (kcal/mol) |

| Via Dimerisation | [RuCl2(PPh3)3] Dimer | +14.6 |

| Dimer + Piperidine | +14.1 | |

| [RuCl2(PPh3)2(piperidine)] + [RuCl2(PPh3)3] | -10.3 | |

| Via Dissociation | [RuCl2(PPh3)2] + PPh3 | +36.4 |

| [RuCl2(PPh3)2(piperidine)] + PPh3 | -10.3 | |

| Via Association/Elimination | [RuCl2(PPh3)3(piperidine)] | +20.0 |

| [RuCl2(PPh3)2(piperidine)] + PPh3 | -10.3 |

Data computed with the M06-L functional and corrected for Basis Set Superposition Error (BSSE). researchgate.net

A critical component of mapping reaction mechanisms is the location and characterization of transition states (TS). A transition state represents the highest energy point along the lowest energy path between a reactant and an intermediate or product. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, which means it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For catalytic reactions involving dichlororuthenium;triphenylphosphanium complexes, DFT is used to optimize the geometry of these transient species. For example, in studies of hydrogenation reactions, DFT calculations can model the transition state for the transformation of a cis-dichloro complex to a cis-dihydride species, which is often the activated form of the catalyst. mdpi.com Analysis of the transition state structure provides geometric details, such as bond lengths and angles, at the peak of the energy barrier. This information reveals which bonds are breaking and which are forming during this critical step. The calculated free energy of activation (the energy difference between the reactant and the transition state) is a key parameter that determines the reaction rate. researchgate.net In the dehydrogenation of methanol (B129727) catalyzed by a related [RuH2(PPh3)3(CO)] complex, the free-energy profile, including the transition states connecting various intermediates, was computationally mapped, providing a comprehensive view of the reaction's kinetic landscape. researchgate.net

Quantum Chemical Modeling of Electronic Structures and Bonding in Ruthenium-Phosphine Complexes

Quantum chemical methods are essential for understanding the nature of the metal-ligand bonds that dictate the stability, structure, and reactivity of complexes like [RuCl2(PPh3)3]. The interaction between the ruthenium center and the triphenylphosphine ligands is of particular interest, as it is a classic example of a bond involving a transition metal and a soft σ-donor/π-acceptor ligand.

Computational studies have dissected the Ru-P bond into its fundamental components. researchgate.netcapes.gov.br Various analytical techniques, such as Energy Decomposition Analysis (EDA) and Charge Decomposition Analysis (CDA), have been applied to the results of DFT calculations. researchgate.net These analyses quantify the different contributions to the bonding, including:

Donation (σ-donation): The transfer of electron density from the lone pair of the phosphorus atom into an empty d-orbital of the ruthenium center.

Back-donation (π-acceptance): The transfer of electron density from a filled d-orbital on the ruthenium atom into an empty σ* anti-bonding orbital of the P-C bonds in the phosphine (B1218219) ligand. researchgate.netcapes.gov.br

Studies on the square pyramidal structure of [RuCl2(PPh3)3] have revealed that the apical Ru-P bond is significantly tighter and stronger than the basal Ru-P bonds. researchgate.netcapes.gov.br This difference is attributed to a more favorable interaction between the apical PPh3 ligand and a high d-character orbital on the ruthenium atom, which enhances back-donation. researchgate.netcapes.gov.br This leads to a shorter Ru-P distance and a stronger bond. researchgate.netcapes.gov.br Natural Bond Orbital (NBO) analysis is another technique used to probe the electronic structure and bonding within these complexes. researchgate.net

The table below presents the calculated bond dissociation energies (BDE) for one of the triphenylphosphine ligands from [RuCl2(PPh3)3], as computed by various DFT functionals. This highlights the importance of selecting an appropriate theoretical model to achieve results that align with experimental observations. researchgate.net

| DFT Functional | Ru-P(1) BDE (kcal/mol) | Ru-P(2) BDE (kcal/mol) | Ru-P(3) BDE (kcal/mol) |

| B3LYP | 33.1 | 33.0 | 32.9 |

| B3PW91 | 33.7 | 33.6 | 33.5 |

| PBE0 | 36.3 | 36.2 | 36.1 |

| M06 | 42.6 | 42.5 | 42.5 |

| M06-L | 36.4 | 36.4 | 36.4 |

| M06-2X | 50.1 | 50.0 | 50.0 |

| MN12-L | 22.8 | 22.8 | 22.7 |

P(1), P(2), and P(3) represent the three distinct PPh3 ligands in the complex. researchgate.net

The M06-L functional was identified as providing the best results for Ru-P bond dissociation energies in this specific study. researchgate.netcapes.gov.br

Prediction of Reactivity and Selectivity in this compound Catalysis

A major goal of computational catalysis is to move from explaining observed phenomena to predicting the outcomes of unknown reactions. mdpi.com By leveraging the insights gained from DFT calculations, it is possible to predict the reactivity and selectivity of catalysts based on this compound.

Predicting Reactivity: The reactivity of a catalyst is closely linked to the energy barriers of its catalytic cycle. DFT calculations that reveal a low-energy pathway for the formation of an active catalytic species can predict high reactivity. For example, DFT results for certain ruthenium phosphine complexes showed that the transformation from a cis-chloro to a cis-hydride configuration is energetically favorable. mdpi.com This finding explains the experimentally observed high catalytic reactivity of the cis-chloro precursor, as it can more easily form the active hydride species. mdpi.com By computationally screening different ligand modifications, it is possible to predict which changes would lower the activation barriers and thus enhance catalytic activity.

Predicting Selectivity: Selectivity (chemo-, regio-, and stereo-) is determined by the relative energy barriers of competing reaction pathways. If a catalyst can lead to multiple products, the product formed via the pathway with the lowest transition state energy will be the major one. The DFT study of PPh3 substitution in [RuCl2(PPh3)3] is a clear example of predicting selectivity. researchgate.net The calculations predicted that an associative/elimination pathway is strongly favored over dissociative or dimerization pathways, meaning the reaction will selectively proceed through that mechanism. researchgate.net This predictive capability is powerful for designing new catalysts. For instance, if an undesired side product is formed via a pathway with a known transition state, computational modeling can be used to explore how modifying the phosphine ligand (e.g., by changing its steric bulk or electronic properties) could raise the energy of that transition state, thereby suppressing the formation of the unwanted product and increasing selectivity for the desired one.

Advanced Characterization Techniques for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the mechanisms of reactions catalyzed by dichlororuthenium triphenylphosphine (B44618) complexes. It provides detailed information about the structure and environment of atoms within a molecule, making it ideal for identifying species in solution.

Multinuclear NMR for Ligand and Intermediate Identification

The observation of various atomic nuclei, such as ³¹P, ¹H, and ¹³C, provides a comprehensive picture of the chemical transformations occurring. nih.gov ³¹P NMR is particularly powerful for studying triphenylphosphine complexes. researchgate.net The phosphorus chemical shift is highly sensitive to the coordination environment, allowing researchers to distinguish between free and ruthenium-bound triphenylphosphine ligands and to identify different catalytic intermediates that may form during a reaction. acs.orgnih.gov For instance, the appearance of new signals or changes in existing ones in the ³¹P NMR spectrum can signify ligand exchange or the formation of transient species. acs.org

Complementary information is gathered from ¹H and ¹³C NMR spectroscopy, which allows for the monitoring of changes in the organic substrates and the phenyl groups of the phosphine (B1218219) ligands. These techniques are crucial for tracking the progress of a reaction and understanding how the substrate interacts with the ruthenium catalyst. acs.org

| Nucleus | Primary Application | Information Obtained |

|---|---|---|

| ³¹P | Monitoring the state of triphenylphosphine ligands. | Coordination status, ligand exchange dynamics, identification of Ru-P intermediates. acs.orgnih.gov |

| ¹H | Tracking substrate conversion and detecting specific intermediates like hydrides. | Reaction kinetics, presence of Ru-H species, structural information on ligands. acs.orgrsc.org |

| ¹³C | Observing changes in the carbon framework of substrates and ligands. | Structural elucidation of organic components and intermediates. nih.gov |

Low-Temperature NMR for Unstable Intermediates

Catalytic cycles often involve highly reactive, short-lived intermediates that are present in very low concentrations at ambient temperatures, making them difficult to detect. Low-temperature NMR spectroscopy is a vital technique for overcoming this challenge. By significantly reducing the temperature of the reaction mixture, the decomposition of these unstable species is slowed, and their lifetimes are extended, allowing for their direct observation and characterization. This method has proven crucial for trapping and identifying key catalytic intermediates, such as ruthenium hydrides, providing direct evidence for proposed reaction pathways that would otherwise be purely theoretical. scispace.com

X-ray Crystallography for Structural Elucidation of Catalytically Relevant Species

While NMR spectroscopy provides excellent information about species in solution, X-ray crystallography offers an unambiguous, high-resolution view of the atomic arrangement of molecules in the solid state. weizmann.ac.il This technique is the gold standard for determining the precise three-dimensional structure of stable precatalysts and any catalytically relevant intermediates that are stable enough to be isolated and crystallized. rsc.org

| Species Type | Structural Information Gained | Significance |

|---|---|---|

| Precatalyst | Definitive bond lengths, bond angles, and coordination geometry of the starting complex. | Provides a baseline structure before the catalyst enters the catalytic cycle. |

| Catalytic Intermediate | The precise three-dimensional structure of an isolable species from the catalytic cycle. | Offers direct proof of proposed mechanistic steps and the nature of active species. |

| Product/Deactivated Species | Structure of the final product complex or a species formed through a catalyst decomposition pathway. | Helps in understanding the overall transformation and potential pathways for catalyst deactivation. |

Spectroscopic Techniques for Reaction Monitoring and Understanding (e.g., IR, UV-Vis)

Beyond NMR and crystallography, other spectroscopic methods are essential for monitoring reactions in real-time and understanding the electronic properties of the catalyst. In situ spectroscopy, in particular, allows researchers to observe the catalyst under actual working conditions. acs.orgwiley.comyoutube.com

Infrared (IR) spectroscopy is highly effective for identifying specific functional groups and bonding modes. mt.commdpi.com For example, the formation of a ruthenium-hydride intermediate, a common step in many catalytic cycles, is often signaled by the appearance of a characteristic Ru-H stretching band in the IR spectrum. nih.gov This technique can be used to monitor the concentration of key species throughout the reaction. acs.org

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the ruthenium complex. wikipedia.orgresearchgate.net Changes in the coordination environment or the oxidation state of the ruthenium center result in shifts in the absorption spectrum. nih.govresearchgate.net These changes can be monitored over time to determine reaction kinetics and gain insight into the electronic structure of the active catalyst. nih.gov

| Technique | Application in Ruthenium Catalysis | Key Information Provided |

|---|---|---|

| Infrared (IR) | Detection of specific bonds and functional groups, particularly for gaseous ligands or transient species. | Identification of key intermediates (e.g., hydrides, carbonyls), monitoring ligand binding. nih.gov |

| UV-Visible (UV-Vis) | Monitoring changes in the electronic structure of the ruthenium complex. | Reaction kinetics, information on the oxidation state and coordination sphere of the metal center. researchgate.netnih.gov |

Role in Sustainable Catalysis and Green Chemistry

Promotion of Green Chemistry Practices with Ruthenium Catalysts

Dichlorotris(triphenylphosphine)ruthenium(II) is a versatile catalyst that facilitates a wide array of organic transformations, including oxidations, reductions, cross-couplings, cyclizations, and isomerizations. wikipedia.org Its ability to catalyze these reactions efficiently contributes to green chemistry by enabling more direct and less wasteful synthetic routes. For instance, it is used in the N-alkylation of amines with alcohols, a process that follows the principles of "borrowing hydrogen," which is an environmentally benign method. wikipedia.org

The application of this catalyst in direct C-H functionalization methodologies is another significant contribution to green chemistry. rsc.org These methods improve atom economy and reduce the number of synthetic steps required, thereby minimizing waste generation. rsc.org Furthermore, research has focused on adapting these catalytic systems to operate in more environmentally friendly solvents, moving away from hazardous options like NMP (N-Methyl-2-pyrrolidone). rsc.orgnih.gov The use of safer solvents is a key aspect of green chemistry practices. nih.govwjarr.commdpi.com

The development of catalytic processes that operate under milder conditions, such as lower temperatures, also aligns with green chemistry principles by reducing energy consumption. nih.govresearchgate.net Efforts to lower the catalyst loading in reactions further enhance the sustainability of these processes, as it minimizes the use of a finite resource and reduces potential metal contamination in the final products. nih.gov

Catalyst Efficiency and Atom Economy in Dichlororuthenium-Mediated Transformations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Ruthenium complexes, including Dichlorotris(triphenylphosphine)ruthenium(II), are known to catalyze reactions with high selectivity and atom economy, allowing for the rapid assembly of complex molecules from simple building blocks. nih.gov

One area where the efficiency of this catalyst is evident is in atom transfer radical cyclization (ATRC) reactions. For example, the synthesis of γ- and δ-lactams from N-alkenyl-tethered trichloroacetamides catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II) proceeds with good yields. nih.gov This method provides a direct route to valuable heterocyclic compounds, showcasing the catalyst's ability to promote efficient bond formation. nih.govua.es

The concept of catalyst efficiency is also demonstrated in transfer hydrogenation reactions. Dichlorotris(triphenylphosphine)ruthenium(II) has been shown to be an effective catalyst for the transfer of hydrogen from alcohols to ketones. huji.ac.il This process avoids the need for high-pressure gaseous hydrogen and often utilizes readily available and safer hydrogen donors. The efficiency of such catalytic systems is a key factor in their adoption for more sustainable chemical manufacturing.

Table 1: Examples of Dichlororuthenium;triphenylphosphanium-Mediated Transformations and their Contribution to Atom Economy

| Transformation | Description | Contribution to Atom Economy | Reference |

|---|---|---|---|

| N-Alkylation of Amines with Alcohols | Formation of C-N bonds using alcohols as alkylating agents via a "borrowing hydrogen" mechanism. | High atom economy as water is the main byproduct. | wikipedia.org |

| Atom Transfer Radical Cyclization (ATRC) | Synthesis of lactams from alkenyl trichloroacetamides. | Efficient intramolecular bond formation, incorporating a high percentage of reactant atoms into the product. | nih.gov |

| Transfer Hydrogenation of Ketones | Reduction of ketones using alcohols as a hydrogen source. | Avoids the use of stoichiometric reducing agents, leading to less waste. | huji.ac.il |

| Direct C-H Arylation | Formation of C-C bonds by direct functionalization of C-H bonds. | Eliminates the need for pre-functionalized starting materials, thus reducing steps and waste. | rsc.org |

Development of Recyclable this compound Catalysts

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture for reuse. The development of recyclable catalysts is a key area of research in green chemistry, as it can reduce costs and minimize the environmental impact associated with catalyst waste. nih.gov

One approach to creating a recyclable Dichlorotris(triphenylphosphine)ruthenium(II) catalyst is to anchor it to a solid support, such as polystyrene. acs.org This heterogenization of a homogeneous catalyst allows for easier separation from the reaction products through simple filtration. Such immobilized catalysts have been shown to be effective in reactions like the isomerization of double bonds. acs.org

Another strategy involves the development of hybrid catalysts where the ruthenium complex is immobilized on a support material. nih.govresearchgate.net These hybrid catalysts can exhibit both high activity and stability, allowing for their reuse in multiple reaction cycles without a significant loss of performance. nih.govresearchgate.net For example, a recyclable hybrid-ruthenium catalyst has been developed for distal meta-C-H activation, demonstrating its potential for sustainable chemical synthesis. nih.govresearchgate.net The reusability of such catalysts has been confirmed through various tests, highlighting their physical and chemical stability. nih.govresearchgate.net

Catalytic Production of Sustainable Fuels and Derivatives using Ruthenium Systems

The transition to sustainable energy sources is a global priority, and catalysis plays a crucial role in the conversion of biomass into biofuels and other valuable chemicals. rsc.orgcardiff.ac.ukmdpi.com Ruthenium-based catalytic systems are being explored for their potential in these processes.

One important application is the decomposition of formic acid into carbon dioxide and hydrogen gas, a reaction catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II) in the presence of an amine. wikipedia.org Formic acid is considered a promising material for hydrogen storage, and its efficient decomposition is a key step in releasing hydrogen for use in fuel cells. wikipedia.org

Furthermore, ruthenium catalysts are being investigated for the conversion of lignocellulosic biomass, a non-food-based renewable feedstock, into liquid fuels. rsc.org These processes often involve multiple steps, such as hydrolysis of biomass to produce sugars, followed by catalytic upgrading to hydrocarbon fuels. rsc.org While specific applications of Dichlorotris(triphenylphosphine)ruthenium(II) in large-scale biofuel production are still under development, the broader family of ruthenium catalysts shows significant promise in this area.

Challenges and Future Directions in Sustainable this compound Catalysis

Despite the significant advances in the use of this compound and related catalysts for sustainable chemistry, several challenges remain. A primary concern is the cost and finite supply of ruthenium, which necessitates the development of highly efficient and recyclable catalytic systems to ensure economic viability and long-term sustainability. nih.govjspae.com

Future research will likely focus on several key areas. The design of more robust and active catalysts that can operate at lower loadings and under even milder conditions will continue to be a priority. nih.govjspae.com This includes the development of novel ligands for the ruthenium center that can enhance its catalytic performance and stability.

The expansion of the substrate scope for these catalytic reactions is another important direction. jspae.com Applying these sustainable methodologies to a wider range of chemical transformations will broaden their impact on the chemical industry. Furthermore, a deeper understanding of the reaction mechanisms is crucial for the rational design of improved catalysts and processes. tandfonline.com

Research on Dichlororuthenium;triphenylphosphanium Derivatives and Analogues

Ruthenium-Phosphine Complexes with Varied Phosphine (B1218219) Ligands (e.g., Alkyl Phosphines, Bidentate Phosphines)

The substitution of triphenylphosphine (B44618) with other phosphine ligands, such as alkyl phosphines or chelating bidentate phosphines, significantly alters the characteristics of ruthenium complexes. These modifications influence the catalyst's activity, selectivity, and stability in various chemical transformations.

Alkyl Phosphine Complexes: Ruthenium complexes featuring bulky and electron-rich alkyl phosphines, like tricyclohexylphosphine (B42057) (PCy₃), have been synthesized and characterized. These ligands enhance the catalytic activity of the ruthenium center in reactions like olefin metathesis. For instance, derivatives with the general formula (NHC)(PR₃)(Cl)₂Ru=CHR' (where NHC is an N-heterocyclic carbene and PR₃ is an alkyl phosphine) are highly active olefin metathesis catalysts. acs.orgnih.gov The steric bulk of the alkyl phosphine ligand plays a crucial role in the catalytic cycle.

Bidentate Phosphine Complexes: Bidentate phosphine ligands, which bind to the ruthenium center at two points, create a more rigid and stable coordination environment. This chelate effect often leads to enhanced catalytic performance. Ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) are prominent examples. nih.govgoogle.comdocumentsdelivered.com Ruthenium(II) complexes with chiral bidentate phosphine ligands, like [Ru₂X₄{(+)(diop)}₃] (where diop is a chiral diphosphine), have been successfully employed as catalysts in asymmetric hydrogenation, yielding products with high optical purity. google.comrsc.org The specific bite angle and flexibility of the bidentate ligand are critical factors in determining the selectivity of the catalytic reaction. For example, the complex [Ru(dppf)(ICy)HCl] (where dppf is 1,1'-bis(diphenylphosphino)ferrocene and ICy is 1,3-dicyclohexylimidazol-2-ylidene) has shown to be an efficient catalyst for the dehydrogenation of amine-boranes. nih.gov

Complexes with Other Functionalized Phosphines: Research has also extended to ruthenium complexes with phosphine ligands bearing other functional groups.

Silyl-phosphines: The reactivity of ortho-silylated phosphines with ruthenium(II) precursors has led to the formation of cationic and neutral complexes. These complexes, such as [Ru(η⁶-p-cymene)(CH₃CN)(phosphine)]PF₆, have been studied as catalysts for the hydroboration of carbonyl compounds. rsc.org

Phosphine-Amide Ligands: Mononuclear Ru(II) complexes with tridentate phosphine-carboxamide based ligands create a specific NNP coordination environment. These complexes have been characterized and utilized as effective catalysts for transfer hydrogenation reactions. rsc.org

Phosphine-Pyridine-Iminophosphorane (PNN) Ligands: The coordination of these cooperative PNN ligands to ruthenium(II) centers has been explored, leading to complexes like [RuLRCl₂(PPh₃)]. Deprotonation of these complexes can generate catalytically active species for reactions such as the acceptorless dehydrogenative coupling of alcohols. rsc.org

| Complex Type | Example Ligand | Example Complex Formula | Key Research Finding/Application | Reference |

|---|---|---|---|---|

| Alkyl Phosphine | Tricyclohexylphosphine (PCy₃) | (NHC)(PCy₃)(Cl)₂Ru=CHPh | Highly active olefin metathesis catalyst. acs.orgnih.gov | acs.orgnih.gov |

| Bidentate Phosphine (Chiral) | DIOP | [Ru₂Cl₄{(+)(diop)}₃] | Catalyst for asymmetric hydrogenation of unsaturated carboxylic acids. rsc.org | rsc.org |

| Bidentate Phosphine | Xantphos | [Ru(xantphos)(PPh₃)(H₃B·NHMe₂)H][BAr(F)₄] | Studied for catalytic dehydrogenation of amine-boranes. nih.gov | nih.gov |

| Silyl-Phosphine | Phosphino-trimethylsilane | [Ru(η⁶-p-cymene)(CH₃CN)(phosphine)]PF₆ | Molecular catalyst in the hydroboration of aldehydes and ketones. rsc.org | rsc.org |

| PNN Ligand | PPh₂CH₂(C₆H₃N)CH₂N=PR₃ | [RuLRHCl(PPh₃)] | Catalyst for acceptorless dehydrogenative coupling of alcohols after deprotonation. rsc.org | rsc.org |

Mixed-Ligand Ruthenium Complexes Incorporating Triphenylphosphine

In addition to varying the phosphine ligand itself, a significant area of research involves creating mixed-ligand ruthenium complexes where triphenylphosphine is retained alongside other types of ligands. This approach allows for the combination of the properties of different ligand classes to achieve specific functionalities.

The interaction of dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, with various reagents has been a fruitful route to new mixed-ligand complexes. rsc.org These include complexes with:

Nitriles and Amines: Forming complexes with general formulas like RuCl₂(RCN)₂(PPh₃)₂ and RuCl₂(amine)₂(PPh₃)₂. rsc.org

β-diketonates and Carboxylates: Resulting in compounds such as Ru(β-diket)₂(PPh₃)₂ and Ru(OCOR)₂(PPh₃)₂. rsc.orgbohrium.com

Heterocyclic Thioamides: Organometallic complexes of ruthenium(II) have been prepared with mixed ligands of triphenylphosphine and 2-mercapto-3-alkyl-quinazole-4-one. asianpubs.org

Polypyridyl Ligands: Complexes such as trans-RuCl(trpy)(PPh₃)₂ (where trpy is 4,4',4''-tri-t-butyl-2,2':6',2''-terpyridine) have been synthesized and characterized using various spectroscopic methods and X-ray crystallography. lookchem.com The electronic and electrochemical properties can be differentiated between cis and trans isomers. lookchem.com

Other Donor Ligands: Cationic complexes of Ru(II) and Ru(III) have been reported where triphenylphosphine is coordinated alongside ligands like carbon monosulfide (CS) and pyridine (B92270) (Py), for example, Ru(PPh₃)(CS)₂(Py)₂₂. tandfonline.com

The synthesis of these mixed-ligand systems often involves the substitution of one or more triphenylphosphine ligands from a precursor complex like RuCl₂(PPh₃)₃. The resulting complexes exhibit a wide range of geometries and electronic structures, which are investigated through techniques such as IR, NMR spectroscopy, and elemental analysis. rsc.orgresearchgate.net

| Co-Ligand Type | Example Complex Formula | Characterization/Properties | Reference |

|---|---|---|---|

| β-diketonate | [RuCl₂(DIKET)(PPh₃)₂] | Proposed octahedral structure based on analytical and spectral data. bohrium.com | bohrium.com |

| Carboxylate | Ru(OCOR)₂(PPh₃)₂ | Synthesized from RuCl₂(PPh₃)₃. rsc.org | rsc.org |

| Terpyridine | cis-[RuCl₂(trpy*)(PPh₃)] | Structure confirmed by X-ray crystal structure analysis. lookchem.com | lookchem.com |

| Carbon Monosulfide / Pyridine | Ru(PPh₃)(CS)₂(Py)₂₂ | Cationic Ru(II) complex characterized by elemental analysis and physical measurements. tandfonline.com | tandfonline.com |

| Heterocyclic Thioamide | [Ru(PPh₃)₂(LH)₂Cl₂] | Characterized by IR and ¹H NMR spectroscopy; proposed octahedral structure. asianpubs.org | asianpubs.org |

Polynuclear Ruthenium Complexes and Supramolecular Assemblies

The development of polynuclear ruthenium complexes, containing two or more metal centers, represents another important frontier in this field. These assemblies can exhibit cooperative effects between the metal centers, leading to unique reactivity and catalytic properties not observed in their mononuclear counterparts. Triphenylphosphine often serves as a key ancillary ligand in these structures, influencing their solubility, stability, and electronic properties.

Diruthenium complexes with a "sawhorse-type" structure, such as Ru₂(CO)₄(μ₂-η²-OOCR)₂(PPh₃)₂, have been synthesized and characterized. researchgate.net In these structures, two ruthenium atoms are bridged by carboxylato ligands, with triphenylphosphine ligands occupying the axial positions. X-ray structure analysis has confirmed these molecular arrangements. researchgate.net Despite containing biologically relevant groups, some of these diruthenium complexes have shown no cytotoxicity, which is attributed to their high lipophilicity. researchgate.net

The formation of polynuclear ruthenium species can also be an important consideration in solution chemistry. Under certain conditions, particularly in aqueous solutions, mononuclear ruthenium complexes can hydrolyze and aggregate to form polynuclear species. nih.gov This tendency can influence the concentration of the active monomeric species and is a critical factor in studies involving biological applications. nih.gov While sometimes an unintended side reaction, the controlled assembly of polynuclear ruthenium structures is a key goal for creating advanced materials and catalysts. The triphenylphosphine ligands, through their steric and electronic influence, play a crucial role in directing the assembly and determining the final structure and properties of these polynuclear systems. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes yield high-purity Dichlororuthenium;triphenylphosphanium?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions. For example, Tris(triphenylphosphine)dichlororuthenium(II) can be prepared by reacting RuCl₃·xH₂O with excess triphenylphosphine (PPh₃) in ethanol under reflux, followed by purification via recrystallization from dichloromethane/hexane mixtures . Key parameters include maintaining anhydrous conditions and controlling stoichiometry to avoid byproducts like tetrakis(triphenylphosphine) derivatives.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing its molecular structure?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves bond lengths (e.g., Ru–Cl ≈ 2.35 Å, Ru–P ≈ 2.30 Å) and octahedral geometry .

- ³¹P NMR : Identifies phosphine ligand environments (δ ≈ 20–30 ppm for Ru-bound PPh₃) .

- UV-Vis spectroscopy : Detects d-d transitions (λ ~ 400–500 nm) and ligand-to-metal charge transfer bands .

Q. What are the primary applications of this complex in catalysis?

- Methodological Answer : The compound serves as a precursor for transfer hydrogenation and olefin metathesis catalysts. For instance, it can activate H₂ or silanes in hydrogenation reactions. Experimental optimization involves varying solvents (e.g., toluene vs. THF) and co-catalysts (e.g., NaBH₄) to enhance turnover numbers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic structure and reaction pathways?

- Methodological Answer :

- Geometry optimization : Use B3LYP/LANL2DZ basis sets to model Ru–P/Cl bonding .

- Mechanistic studies : Calculate transition states for ligand substitution or redox processes (e.g., Ru²⁺ → Ru³⁺). Compare computational activation energies with experimental kinetic data to validate pathways .

- Example : DFT coordinates (e.g., Ru at −3.48364000, −5.19622000, −1.66537000) confirm steric effects from PPh₃ ligands .

Q. How to resolve contradictions in reported catalytic activity across studies?

- Methodological Answer :

- Systematic variable testing : Compare substrate scope, solvent polarity, and temperature (e.g., 25°C vs. 60°C).

- Controlled replication : Reproduce experiments using identical purity standards (e.g., ≤1% Cl⁻ impurities).

- Data normalization : Express activity as turnover frequency (TOF) rather than conversion % to account for catalyst loading differences .

Q. What strategies mitigate decomposition during photocatalytic applications?

- Methodological Answer :

- Stabilization : Add sacrificial reductants (e.g., triethanolamine) to suppress Ru³⁺ formation.

- Protective ligands : Introduce chelating bipyridine ligands to reduce photolytic degradation, as shown in chloroform-based photooxidation studies .

- In-situ monitoring : Use UV-Vis or EPR spectroscopy to track Ru oxidation states during irradiation .

Methodological and Safety Considerations

Q. What safety protocols are critical for handling this compound?

- Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- PPE : Nitrile gloves and lab coats; avoid contact with skin (irritant).

- Storage : Airtight containers under argon at −20°C to prevent hydrolysis .

Q. How does this complex compare to dichlorobis(triphenylphosphine)palladium(II) in cross-coupling reactions?

- Answer :

- Activity : Ru complexes are less electrophilic than Pd analogs, requiring higher temperatures (80–120°C vs. 25–60°C).

- Substrate scope : Pd excels in C–C bond formation, while Ru shows selectivity in hydrogenation.

- Stability : Ru derivatives exhibit superior thermal stability but lower tolerance for aqueous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.